N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-ISOBUTYL-N~4~,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Overview
Description
N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-ISOBUTYL-N~4~,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-ISOBUTYL-N~4~,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . This process can be carried out using various methods, including:
Cyclocondensation: This method involves the reaction of hydrazines with 1,3-dicarbonyl compounds under controlled conditions to form the pyrazole ring.
Cycloaddition: A 1,3-dipolar cycloaddition of diazo compounds with alkynyl bromides can also be used to synthesize pyrazole derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, can significantly impact the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-ISOBUTYL-N~4~,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding sulfoxides or sulfones.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used for reduction reactions.
Substitution Reagents: Halogens, alkylating agents, and other electrophiles or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-ISOBUTYL-N~4~,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-ISOBUTYL-N~4~,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function . The pyrazole ring structure allows for various interactions with biological molecules, contributing to its diverse pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Imidazole compounds share a similar five-membered ring structure with two nitrogen atoms and have a wide range of biological activities.
Pyrazole Derivatives: Other pyrazole derivatives, such as hydrazine-coupled pyrazoles, exhibit similar pharmacological properties and are used in various applications.
Uniqueness
N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-ISOBUTYL-N~4~,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N,3-dimethyl-1-(2-methylpropyl)pyrazole-4-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O2S/c1-7-20-10-15(13(4)17-20)9-19(6)24(22,23)16-11-21(8-12(2)3)18-14(16)5/h10-12H,7-9H2,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GANLWOHPMHPYSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)CN(C)S(=O)(=O)C2=CN(N=C2C)CC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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